molecular formula C23H30Cl2NNa2O6P B14801751 disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate

disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate

Cat. No.: B14801751
M. Wt: 564.3 g/mol
InChI Key: IIUMCNJTGSMNRO-UYPXVKGESA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

Estramustine phosphate sodium is synthesized through a multi-step process that involves the esterification of estradiol with a nitrogen mustard derivative. The key steps include:

Industrial Production Methods

In industrial settings, the production of estramustine phosphate sodium involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

Estramustine phosphate sodium undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include estradiol, estromustine, and various nitrogen mustard derivatives .

Scientific Research Applications

Estramustine phosphate sodium has a wide range of scientific research applications:

Mechanism of Action

Estramustine phosphate sodium exerts its effects through a dual mechanism:

The compound interferes with microtubule dynamics, disrupting cell division and leading to apoptosis in rapidly dividing cancer cells .

Comparison with Similar Compounds

Estramustine phosphate sodium is unique due to its dual action as both an estrogen and a nitrogen mustard. Similar compounds include:

Estramustine phosphate sodium stands out because it combines the properties of both types of compounds, making it particularly effective in the treatment of hormone-sensitive cancers .

Properties

Molecular Formula

C23H30Cl2NNa2O6P

Molecular Weight

564.3 g/mol

IUPAC Name

disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate

InChI

InChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18?,19?,20?,21?,23-;;/m0../s1

InChI Key

IIUMCNJTGSMNRO-UYPXVKGESA-L

Isomeric SMILES

C[C@]12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]

Canonical SMILES

CC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]

Origin of Product

United States

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